Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

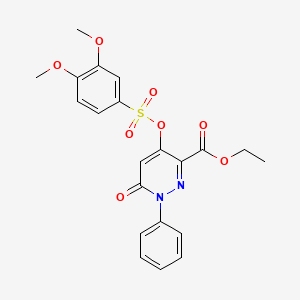

Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a sulfonyloxy group substituted with a 3,4-dimethoxyphenyl moiety. This compound is structurally characterized by:

- A 1-phenyl group at the pyridazine N1 position.

- A sulfonyloxy linker (-OSO₂-) at position 4, connected to a 3,4-dimethoxyphenyl substituent.

- An ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O8S/c1-4-30-21(25)20-18(13-19(24)23(22-20)14-8-6-5-7-9-14)31-32(26,27)15-10-11-16(28-2)17(12-15)29-3/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKRMXMWUUBJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (commonly referred to as compound 1) is a synthetic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C22H22N2O6S

- Molecular Weight : 442.5 g/mol

- CAS Number : 886950-94-3

Research indicates that compound 1 exhibits various biological activities primarily through its interaction with specific enzymes and receptors. The following mechanisms have been identified:

- Inhibition of α-Glucosidase : Compound 1 has been studied for its ability to inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. In vitro studies have shown that it can effectively reduce glucose absorption, making it a candidate for managing diabetes .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential use as an antimicrobial agent .

Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of compound 1:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

These results suggest that compound 1 exhibits bactericidal activity, which is critical for therapeutic applications in treating bacterial infections.

α-Glucosidase Inhibition

The inhibition of α-glucosidase by compound 1 was quantitatively assessed:

| Compound | IC50 (µM) | Comparison to Acarbose |

|---|---|---|

| Compound 1 | 1.7 | 100-fold stronger |

This substantial inhibition suggests that compound 1 could serve as a potent antidiabetic agent, particularly for patients with type II diabetes .

Case Studies

In a recent study focusing on the synthesis and evaluation of pyridazine derivatives, compound 1 was highlighted for its promising biological profile. The study involved docking simulations that revealed strong binding interactions with the active site of α-glucosidase, confirming its role as an inhibitor through molecular modeling techniques .

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Estimated based on structural formula; *Calculated from molecular formula.

Key Observations:

Position 4 Substituents: The sulfonyloxy group in the target compound contrasts with the thioether (C₄H₉S in , pyridinyl-S in ) and trifluoromethyl (CF₃ in ) groups. The 3,4-dimethoxyphenyl group enhances solubility compared to the hydrophobic trifluoromethyl substituent in .

Electronic Effects :

- The electron-withdrawing sulfonyloxy group in the target compound increases electrophilicity at position 4, whereas thioethers in are electron-donating, stabilizing the pyridazine ring .

- The trifluoromethyl groups in create a highly electron-deficient system, possibly improving metabolic stability in drug design .

Position 1 Substituents :

- The phenyl group in the target compound and is less sterically hindered than the 3-(trifluoromethyl)phenyl in or 4-methoxyphenyl in , which may influence binding interactions in biological targets .

Research and Application Insights

- This contrasts with the thioether-containing analogs (e.g., ), which are less reactive toward displacement .

- Biological Relevance : Pyridazine derivatives with trifluoromethyl groups (e.g., ) are often explored as kinase inhibitors or anti-inflammatory agents due to their metabolic resistance . The target compound’s dimethoxyphenyl group may confer antioxidant or receptor-binding properties.

- Safety Profiles: No specific hazard data are available for the target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the dihydropyridazine core via cyclization reactions using ethyl acetoacetate and phenylhydrazine derivatives under reflux conditions in ethanol .

- Step 2 : Sulfonylation of the hydroxyl group using 3,4-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

- Key Parameters : Reaction temperatures (25–80°C), solvent polarity, and stoichiometric ratios of sulfonylating agents are critical for yield optimization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonyloxy group protons at δ 3.8–4.2 ppm) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 513.12) .

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm (≥95% purity threshold for biological assays) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation without generating side products?

- Methodological Answer :

- Solvent Selection : Use anhydrous DMF or dichloromethane to minimize hydrolysis of the sulfonyl chloride .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonate ester formation .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to suppress side reactions .

- Real-Time Monitoring : Use TLC (silica, ethyl acetate/hexane 3:7) to track reaction progress .

Q. What strategies are recommended for elucidating the mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays : Conduct enzyme inhibition studies (e.g., kinase assays) to identify targets. Use fluorescence polarization for binding affinity measurements .

- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict interactions with active sites of target proteins (e.g., COX-2 or topoisomerase II) .

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated or nitro groups) .

- Biological Screening : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to establish SAR trends .

- Computational QSAR : Apply 3D-QSAR models (e.g., CoMFA) to correlate electronic/steric features with activity .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Replicate Studies : Repeat assays under standardized conditions (e.g., fixed cell passage number, serum-free media) .

- Control Variables : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay systems .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What protocols ensure compound stability during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. Which computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability .

- Free Energy Calculations : Use MM-PBSA to estimate binding free energies and identify critical residues .

- ADMET Prediction : Apply SwissADME to evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.